molecular formula C22H20BN3O4S2 B12365268 [4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid

[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid

Cat. No.: B12365268
M. Wt: 465.4 g/mol
InChI Key: AOEGCDLLHHJRKB-MJBUPYINSA-N
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Description

[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid typically involves multiple steps. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the pyridine and furan moieties. The final step involves the formation of the boronic acid group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. This method allows for precise control over reaction conditions and can lead to higher yields and purities compared to traditional batch synthesis.

Chemical Reactions Analysis

Types of Reactions

[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the sulfur-containing groups.

    Reduction: This can affect the pyridine and thiazolidinone moieties.

    Substitution: The boronic acid group can participate in Suzuki coupling reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and palladium catalysts for coupling reactions. The conditions often involve specific temperatures and solvents to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while Suzuki coupling can produce biaryl compounds.

Scientific Research Applications

[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.

    Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs.

    Industry: It can be used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of [4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets

Properties

Molecular Formula

C22H20BN3O4S2

Molecular Weight

465.4 g/mol

IUPAC Name

[4-[5-[(Z)-[3-(2-methylsulfanylethyl)-4-oxo-2-pyridin-3-ylimino-1,3-thiazolidin-5-ylidene]methyl]furan-2-yl]phenyl]boronic acid

InChI

InChI=1S/C22H20BN3O4S2/c1-31-12-11-26-21(27)20(32-22(26)25-17-3-2-10-24-14-17)13-18-8-9-19(30-18)15-4-6-16(7-5-15)23(28)29/h2-10,13-14,28-29H,11-12H2,1H3/b20-13-,25-22?

InChI Key

AOEGCDLLHHJRKB-MJBUPYINSA-N

Isomeric SMILES

B(C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=NC4=CN=CC=C4)S3)CCSC)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=NC4=CN=CC=C4)S3)CCSC)(O)O

Origin of Product

United States

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